molecular formula C8H9Cl2FN2 B1378213 7-Amino-4-fluoroindole dihydrochloride CAS No. 1352394-76-3

7-Amino-4-fluoroindole dihydrochloride

Cat. No.: B1378213
CAS No.: 1352394-76-3
M. Wt: 223.07 g/mol
InChI Key: OVRHEDNITRJUEI-UHFFFAOYSA-N
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Description

7-Amino-4-fluoroindole dihydrochloride is a valuable fluorinated indole derivative designed for research and development in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The specific substitution pattern on this compound, featuring a fluorine atom at the 4-position and an amino group at the 7-position, makes it a key intermediate for synthesizing more complex molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, as indole derivatives are extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties. For instance, various synthetic indole analogs have demonstrated significant anti-inflammatory effects by inhibiting key pathways like NF-κB, reducing pro-inflammatory cytokines such as IL-6 and IL-8. Furthermore, indole-based compounds are prominent in the development of kinase inhibitors and other targeted therapies for conditions like non-small cell lung cancer (NSCLC). This compound is offered as a high-purity solid and is intended for research purposes exclusively. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-fluoro-1H-indol-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRHEDNITRJUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Preparation Method (Patent CN105622482A)

  • Raw materials : 2-fluorobenzene acid amides, tert-butyl acrylate, methylmercaptan ethyl acetoacetate.
  • Process :
    • Under inert gas (helium or argon), a ring-closure reaction is performed by mixing 2-fluorobenzene acid amides (0.3-0.7 molar parts), tert-butyl acrylate (0.15-0.45 parts), and methylmercaptan ethyl acetoacetate (0.5-1 part) at 50-70°C for 15-24 hours with stirring at 500-1500 rpm.
    • Hydrazine hydrate (3-7 parts) and Raney nickel catalyst (0.2-0.4 parts) are added for hydrogenation reduction at 40-65°C for 5-7 hours to yield crude 7-fluoroindole.
    • The crude product undergoes vacuum distillation (vacuum tightness 50-80 Pa) and macroporous resin separation to obtain purified 7-fluoroindole with high purity and yields ranging from 54% to 61% for the crude product and 80-89% for purification steps.
Step Conditions Yield (%)
Ring-closure reaction 50-70°C, 15-24 h, inert gas 54-61 (crude)
Hydrogenation reduction 40-65°C, 5-7 h, Raney Ni catalyst Included above
Vacuum distillation 50-80 Pa vacuum 80-87 (separation)
Macroporous resin separation Ambient conditions 84-89 (final)

This method is noted for its simplicity, low cost, mild conditions, and suitability for scale-up industrial production.

Introduction of the Amino Group at Position 7 and Fluorination at Position 4

While the patent focuses on 7-fluoroindole, the target compound requires an amino group at position 7 and a fluorine at position 4. The amino substitution at position 7 can be achieved by selective amination of the 7-fluoroindole or via reduction of nitro precursors.

Amination Strategies

  • Reduction of Nitro to Amino : Starting from 7-nitro-4-fluoroindole derivatives, catalytic hydrogenation or chemical reduction (e.g., with hydrazine hydrate and Raney nickel) can convert the nitro group to an amino group.
  • Nucleophilic Aromatic Substitution : Fluorine at position 7 or 4 can be displaced by amine nucleophiles under appropriate conditions to introduce the amino group.

Fluorination at Position 4

  • Fluorination of the indole ring at position 4 is typically achieved via electrophilic fluorination or nucleophilic aromatic substitution on appropriately substituted precursors.
  • Synthetic routes for 4-fluoroindole derivatives often start from fluorinated anilines or fluoronitrobenzenes, followed by ring closure.

Detailed Synthetic Route Example for Fluoroindole Derivatives (Literature Insights)

A related synthetic approach involves:

  • Starting from fluoronitrobenzene derivatives (e.g., 4-fluoronitrobenzene).
  • Conversion to fluorinated anilines via reduction.
  • Cyclization to fluoroindoles using reagents such as chloroacetonitrile and aluminum trichloride.
  • Functional group transformations to introduce amino groups and protect/deprotect as needed.

Conversion to Dihydrochloride Salt

The final step to obtain 7-Amino-4-fluoroindole dihydrochloride involves:

  • Dissolving the free base 7-amino-4-fluoroindole in an appropriate solvent (e.g., ethanol or water).
  • Addition of hydrochloric acid in stoichiometric excess to form the dihydrochloride salt.
  • Isolation by crystallization or precipitation.

This salt formation improves compound stability, solubility, and handling for pharmaceutical or chemical applications.

Summary Table of Preparation Steps for 7-Amino-4-fluoroindole Dihydrochloride

Step Description Typical Conditions/Notes
1. Preparation of 7-fluoroindole Ring-closure of 2-fluorobenzene acid amides with tert-butyl acrylate and methylmercaptan ethyl acetoacetate 50-70°C, inert gas, 15-24 h
2. Hydrogenation reduction Hydrazine hydrate with Raney nickel catalyst 40-65°C, 5-7 h
3. Purification Vacuum distillation and macroporous resin separation Vacuum 50-80 Pa, ambient conditions
4. Amination Reduction of nitro group or nucleophilic substitution Catalytic hydrogenation or chemical reduction
5. Fluorination at position 4 Electrophilic or nucleophilic fluorination of precursor Dependent on starting material and reagents
6. Salt formation Reaction with hydrochloric acid to form dihydrochloride Crystallization or precipitation

Research Findings and Notes

  • The industrial method for 7-fluoroindole preparation is well-documented with yields up to 61% for crude and 89% after purification, highlighting its efficiency and scalability.
  • Introduction of amino groups and fluorination at specific positions requires careful selection of starting materials and reaction conditions to ensure regioselectivity and yield.
  • Literature reports challenges in functionalizing indole rings with both hydroxy and fluoro substituents, indicating that the amino-fluoro substitution pattern may require multi-step synthesis with intermediate protection/deprotection steps.
  • The dihydrochloride salt formation is a standard pharmaceutical practice to enhance compound properties.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-fluoroindole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted indoles, while nucleophilic substitution of the fluoro group can produce a variety of substituted indoles with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Mechanism : 7-Amino-4-fluoroindole has been studied for its potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer cell proliferation.
    • Case Study : Research indicates that derivatives of 4-fluoroindole exhibit significant activity against various cancer cell lines, suggesting that modifications at the 7-position can enhance efficacy .
  • Antimicrobial Properties
    • Mechanism : The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria.
    • Case Study : In a murine model, 5-fluoroindole (closely related to 7-amino-4-fluoroindole) demonstrated a reduction in bacterial load in infections caused by Mycobacterium tuberculosis, indicating potential applications in treating infections .
  • Neuroprotective Effects
    • Mechanism : The indole structure is associated with neuroprotection, potentially useful in treating neurodegenerative diseases.
    • Case Study : Compounds similar to 7-amino-4-fluoroindole have been investigated for their ability to inhibit neuroinflammatory pathways, which are critical in conditions like Alzheimer's disease .

Biological Research Applications

  • Inhibitors of Enzymatic Activity
    • Application : The compound can act as an inhibitor for various enzymes, including those involved in metabolic pathways.
    • Data Table :
Enzyme TargetInhibition TypeReference
Tryptophan dioxygenaseCompetitive inhibition
Glycine receptor antagonistsAllosteric modulation
  • Fluorescent Probes
    • Application : Due to its fluorescent properties, 7-amino-4-fluoroindole can be used as a probe in biochemical assays.
    • Case Study : Studies have utilized this compound for the derivatization of amines and amino acids to enhance detection limits in high-performance liquid chromatography (HPLC) .

Mechanism of Action

The mechanism of action of 7-Amino-4-fluoroindole dihydrochloride involves its interaction with specific molecular targets in biological systems. The amino and fluoro substituents on the indole ring can enhance its binding affinity to various receptors and enzymes. For example, it may inhibit bacterial biofilm formation by interfering with quorum sensing pathways in bacteria such as Pseudomonas aeruginosa . The compound’s ability to modulate these pathways makes it a potential candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Reference
6-Aminoindoline dihydrochloride Not provided C₈H₁₁Cl₂N₂ 217.10 Amino, indoline ring Synthetic intermediate, >95% purity
Levocetirizine Dihydrochloride 130018-87-0 C₂₁H₂₅ClN₂O₃·2HCl 461.81 Chlorophenyl, piperazinyl Antihistamine, non-sedative
2-(2,4-Diaminophenoxy)ethanol dihydrochloride 66422-95-5 C₈H₁₃ClN₂O₂ 204.65 Diaminophenoxy, ethanol Dyestuff precursor, nonflammable
5,7-Difluorochroman-4-amine hydrochloride 1392211-80-1 C₉H₁₀ClF₂NO 221.63 Difluoro, chroman ring Pharmacological research
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 217.63 Chloro, methyl, carboxylic acid Chemical synthesis

Key Research Findings

Solubility and Stability: Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases or monohydrochlorides, critical for drug delivery .

Substituent Effects : Fluorine and chlorine atoms enhance metabolic stability and binding affinity; however, fluorine’s smaller size may reduce steric hindrance in target interactions compared to chlorine .

Safety Profiles: Some dihydrochlorides (e.g., S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride) are sensitizing agents, underscoring the need for rigorous toxicity profiling in novel compounds like 7-Amino-4-fluoroindole dihydrochloride .

Biological Activity

Overview

7-Amino-4-fluoroindole dihydrochloride is a derivative of indole, a significant class of heterocyclic compounds known for their diverse biological activities. The presence of both amino and fluoro substituents on the indole ring enhances its chemical reactivity and potential biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure:

  • Molecular Formula: C8H7Cl2FN3
  • Molecular Weight: 221.06 g/mol
  • CAS Number: 1352394-76-3

The synthesis of 7-Amino-4-fluoroindole dihydrochloride typically involves the introduction of the amino and fluoro groups onto the indole ring through halogenation followed by amination. A common method includes the fluorination of indole using Selectfluor, followed by nucleophilic substitution to introduce the amino group under acidic conditions.

Antimicrobial Properties

Research indicates that 7-Amino-4-fluoroindole dihydrochloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MICs) for these bacteria range from 7.82 to 31.25 µg/mL, indicating its potential as an antibacterial agent .

Anticancer Activity

Indole derivatives, including 7-Amino-4-fluoroindole dihydrochloride, have been studied for their anticancer effects. Compounds in this class have shown activity against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis. The mechanisms involve modulation of key signaling pathways such as Akt-NFκB signaling and caspase activation, which are critical for cancer cell survival .

The mechanism by which 7-Amino-4-fluoroindole dihydrochloride exerts its biological effects is linked to its ability to interact with specific molecular targets within biological systems. The amino group enhances binding affinity to receptors and enzymes, potentially disrupting bacterial quorum sensing pathways and inhibiting biofilm formation. In cancer cells, it may interfere with cell cycle regulation and apoptosis pathways.

Comparative Analysis with Similar Compounds

CompoundKey CharacteristicsBiological Activity
4-Fluoroindole Lacks amino group; less reactiveLimited antibacterial activity
7-Chloroindole Chlorine substituent instead of fluorineVaries; some anticancer properties
5-Iodoindole Contains iodine; alters chemical propertiesPotentially higher reactivity but varied activity
7-Amino-4-fluoroindole dihydrochloride Unique combination of amino and fluoro groupsSignificant antibacterial and anticancer activities

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antibacterial activity of 7-Amino-4-fluoroindole dihydrochloride against clinical isolates of Staphylococcus aureus. The results demonstrated a strong correlation between structural modifications in similar compounds and their antibacterial potency, suggesting that the presence of electron-withdrawing groups enhances activity .
  • Anticancer Activity Assessment:
    Research focusing on indole derivatives reported that compounds similar to 7-Amino-4-fluoroindole dihydrochloride exhibited selective anticancer activity against various human tumor cell lines, including colon (HCT-15) and lung (A-549) cancer cells. The study indicated that structural variations significantly influenced the anticancer efficacy, highlighting the importance of functional groups in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 7-amino-4-fluoroindole dihydrochloride?

  • Synthesis : Utilize nucleophilic substitution or cross-coupling reactions to introduce the fluorine atom at the 4-position of the indole ring, followed by amination at the 7-position. Purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt .
  • Characterization : Confirm structural integrity using 1H^1H/13C^{13}C-NMR, FT-IR, and mass spectrometry. Purity should be assessed via HPLC (>95%) with UV detection at 254 nm. Elemental analysis (C, H, N, Cl) validates stoichiometry .

Q. How can researchers optimize solubility and stability for in vitro assays involving 7-amino-4-fluoroindole dihydrochloride?

  • Solubility : Test in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol). Pre-solubilize in DMSO (≤1% v/v) for cell-based assays to avoid precipitation .
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 37°C) and pH conditions (3–9). Monitor degradation via HPLC and UV-Vis spectroscopy .

Q. What are the primary biomedical applications of 7-amino-4-fluoroindole dihydrochloride in current research?

  • Fluorescent Probes : Analogous to DAPI (4',6-diamidino-2-phenylindole dihydrochloride), this compound may bind nucleic acids or proteins, enabling fluorescence-based tracking in cellular assays .
  • Antimicrobial Studies : Fluorinated indole derivatives often exhibit activity against Gram-negative bacteria (e.g., P. aeruginosa) by disrupting cell membranes or enzymatic pathways .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported antimicrobial efficacy of 7-amino-4-fluoroindole dihydrochloride?

  • Experimental Design : Compare in vitro MIC (Minimum Inhibitory Concentration) assays against in vivo infection models (e.g., burn wound colonization in rodents). Use standardized bacterial strains (ATCC) and include positive controls (e.g., octenidine dihydrochloride) .
  • Data Analysis : Apply statistical models (ANOVA, Tukey’s test) to account for variability. Cross-validate results using alternative methods like time-kill assays or biofilm inhibition studies .

Q. What strategies mitigate cytotoxicity while preserving therapeutic effects in cell-based studies?

  • Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify the therapeutic window. Assess viability via MTT or resazurin assays in fibroblasts and primary cells .
  • Mechanistic Insight : Use transcriptomics (RNA-seq) to differentiate cytotoxic pathways from therapeutic targets. Co-administer antioxidants (e.g., NAC) to evaluate oxidative stress contributions .

Q. How can the pharmacokinetic profile of 7-amino-4-fluoroindole dihydrochloride be evaluated in preclinical models?

  • ADME Studies : Administer via intravenous/oral routes in rodents. Collect plasma/tissue samples at timed intervals. Quantify compound levels via LC-MS/MS. Calculate parameters like t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in hepatic microsomes .

Q. What advanced techniques elucidate the molecular mechanism of 7-amino-4-fluoroindole dihydrochloride?

  • Target Identification : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to screen protein targets. Molecular docking studies (AutoDock Vina) predict binding affinities to bacterial enzymes (e.g., DNA gyrase) .
  • Cellular Localization : Use confocal microscopy with fluorescent tagging (e.g., FITC conjugation) to track subcellular distribution in real-time .

Key Considerations for Data Reporting

  • Reproducibility : Document solvent lot numbers, storage conditions, and assay temperatures.
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare (e.g., IACUC protocols) .

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